4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid
Description
Properties
IUPAC Name |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-7-8-4-5-13-9(6-8)10(15)16/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNYTBOSHJFWQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Formation of the Picolinic Acid Derivative: The picolinic acid moiety is synthesized through various organic reactions, including the condensation of appropriate precursors.
Coupling Reaction: The protected amino group is then coupled with the picolinic acid derivative using suitable coupling reagents and conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Medicinal Chemistry
4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid serves as a versatile building block in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance biological activity or selectivity.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of picolinic acid exhibit anticancer properties. For instance, compounds synthesized from this compound have shown promising results in inhibiting tumor growth in vitro and in vivo models. These derivatives often target specific pathways involved in cancer cell proliferation, such as apoptosis and cell cycle regulation.
Organic Synthesis
This compound is utilized as an intermediate in the synthesis of more complex heterocycles, which are crucial in drug discovery and development.
Table 1: Synthetic Applications
| Application Area | Description | Example Compounds |
|---|---|---|
| Heterocyclic Synthesis | Used to create complex nitrogen-containing rings | Pyridine derivatives |
| Peptide Synthesis | Acts as a protecting group for amino acids | Boc-protected amino acids |
| Ligand Development | Forms ligands for metal complexes | Coordination compounds |
Biochemical Research
In biochemical studies, this compound is explored for its potential interactions with various biological targets.
Analytical Chemistry
This compound is also employed in analytical methods to study molecular interactions and properties.
Application: Exciton Chirality Method
Recent studies have applied this compound in the exciton chirality method to investigate chiral recognition processes. This method provides insights into the stereochemical aspects of molecular interactions, which are critical for understanding drug-receptor dynamics.
Mechanism of Action
The mechanism by which 4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid exerts its effects depends on its specific application. For example, in peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective coupling with other amino acids. The picolinic acid moiety can interact with biological targets, influencing enzyme activities and protein functions.
Molecular Targets and Pathways:
Peptide Synthesis: The Boc group protects the amino group, allowing for selective peptide bond formation.
Enzyme Inhibition: The picolinic acid moiety can inhibit specific enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural analogs based on substitution patterns, functional groups, and physicochemical properties (Table 1). Key differences include:
Positional Isomers
- 5-((tert-Butoxycarbonyl)amino)picolinic acid (CAS 848308-47-4, similarity score: 0.97): The Boc group is directly attached to an amino group at the 5-position of the pyridine ring.
- 3-((tert-Butoxycarbonyl)amino)picolinic acid (CAS 569687-82-7, similarity: 0.94): Substitution at the 3-position may alter electronic effects on the pyridine ring, influencing acidity (pKa) and metal-chelation properties .
Ester Derivatives
- Methyl 3-((tert-butoxycarbonyl)amino)picolinate (CAS 912369-42-7, similarity: 0.96): The methyl ester at the carboxylic acid group improves cell permeability but requires hydrolysis for activation, limiting its use in direct biological applications .
- Methyl 4-((tert-butoxycarbonyl)amino)picolinate (CAS 1159981-86-8, similarity: 0.91): The ester group at the 4-position may reduce hydrogen-bonding capacity, impacting interactions with biological targets .
Heterocyclic Variants
- 5-((tert-Butoxycarbonyl)amino)pyrazine-2-carboxylic acid (CAS 891782-63-1, similarity: 0.84): Replacement of the pyridine ring with pyrazine introduces additional nitrogen atoms, increasing polarity and altering binding affinities in enzyme inhibition studies .
Discontinued or Limited-Availability Compounds
- 3-((tert-Butoxycarbonyl)amino)-4-hydroxybenzoic acid (CymitQuimica Ref: 10-F739660): Discontinued due to synthetic challenges, highlighting the commercial preference for stable picolinic acid derivatives over phenolic analogs .
Table 1: Comparison of Key Compounds
Research Findings and Implications
- Synthetic Utility: The Boc group in 6-(((tert-butoxycarbonyl)amino)methyl)picolinic acid enables selective deprotection, making it valuable for sequential functionalization in drug discovery .
- Biological Activity : Positional isomers like the 5-substituted analog show enhanced kinase inhibition due to improved hydrogen-bonding geometry .
- Stability : Ester derivatives (e.g., methyl picolinates) exhibit longer shelf lives but require additional steps for activation, limiting their utility in high-throughput workflows .
Notes
- Substitution position critically impacts physicochemical properties and biological activity, necessitating careful selection for specific applications.
- Discontinued compounds (e.g., CymitQuimica Ref: 10-F739660) underscore market preferences for synthetically accessible and stable derivatives .
Biological Activity
4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid, often referred to as Boc-amino methyl picolinic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C12H16N2O3. It features a picolinic acid backbone with a tert-butoxycarbonyl (Boc) protective group on the amino function. The presence of the Boc group enhances the compound's stability and solubility, making it a suitable candidate for further biological evaluations.
Biological Activities Overview
Research indicates that this compound exhibits various biological activities, primarily attributed to its interaction with specific molecular targets in biological systems.
Anticancer Activity
Studies have shown that derivatives of picolinic acid can inhibit cancer cell proliferation. For instance, compounds similar to Boc-amino methyl picolinic acid have been reported to target enzymes involved in cancer cell metabolism, such as thymidylate synthase and histone deacetylases (HDACs). These interactions may lead to apoptosis in cancer cells and inhibit tumor growth .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that picolinic acid derivatives possess significant antibacterial and antifungal activities. For example, compounds with similar structures have demonstrated efficacy against pathogens such as Staphylococcus aureus and Candida albicans . The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Additionally, there is evidence suggesting that this compound may exert anti-inflammatory effects. Studies indicate that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell survival and proliferation.
- Cell Signaling Modulation : It can influence signaling pathways involved in inflammation and immune responses.
- Interaction with Biological Macromolecules : The presence of the picolinic acid moiety allows for interactions with various biological macromolecules, potentially altering their functions .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the picolinic acid structure can significantly affect its biological activity. For example:
- Substituent Variations : Altering the length and type of substituents on the amino group can enhance or diminish antimicrobial potency.
- Protective Groups : The use of protective groups like Boc can improve solubility and stability, thereby enhancing bioavailability .
Data Table: Biological Activities of this compound
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of thymidylate synthase | |
| Antimicrobial | Disruption of cell wall synthesis | |
| Anti-inflammatory | Modulation of cytokine production |
Case Studies
- Anticancer Efficacy : A study conducted by Zhang et al. (2022) demonstrated that a derivative of Boc-amino methyl picolinic acid exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. The study highlighted its potential as a lead compound for developing new anticancer therapies .
- Antimicrobial Activity : In research by Dhumal et al. (2016), derivatives containing the picolinic acid structure showed potent activity against Mycobacterium bovis. The study emphasized the importance of structural modifications in enhancing antimicrobial efficacy .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing 4-(((tert-butoxycarbonyl)amino)methyl)picolinic acid?
- Synthesis : The compound can be synthesized via a multi-step route involving Boc-protection of the amine group, followed by coupling with picolinic acid derivatives. A common approach is to use tert-butoxycarbonyl (Boc) anhydride for amine protection under basic conditions (e.g., NaHCO₃ in THF/H₂O), followed by purification via column chromatography .
- Characterization : Key techniques include:
- NMR spectroscopy (¹H, ¹³C) to confirm structural integrity and Boc-group retention.
- HPLC (>95% purity) for assessing purity.
- Mass spectrometry (ESI-MS or MALDI-TOF) to verify molecular weight.
- Melting point analysis (e.g., 162–166°C range for analogous Boc-protected compounds) .
Q. What safety protocols are critical when handling this compound?
- Use standard lab safety measures for organic intermediates:
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Work in a fume hood due to potential dust or vapor release.
- Storage : Keep in a cool, dry place under inert gas (e.g., N₂) to prevent Boc-group hydrolysis .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing this compound with high yield and selectivity?
- Methodology :
- Design of Experiments (DoE) : Use factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can identify interactions between reaction time, pH, and reagent stoichiometry .
- Statistical Analysis : Apply response surface methodology (RSM) to model optimal conditions. Computational tools like JMP or Minitab aid in data interpretation .
- In Situ Monitoring : Employ techniques like FTIR or Raman spectroscopy to track Boc-deprotection kinetics and adjust conditions dynamically .
Q. How can computational methods elucidate the reaction mechanisms involving this compound?
- Approach :
- Quantum Chemical Calculations : Use Gaussian or ORCA to map potential energy surfaces for key steps (e.g., Boc-group cleavage or nucleophilic substitutions). Transition state analysis (TSA) can identify rate-limiting steps .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Tools like GROMACS or LAMMPS enable solvation free energy calculations .
- Machine Learning : Train models on existing reaction data to predict optimal catalysts (e.g., Pd/C vs. Raney Ni) for hydrogenation steps .
Q. How to resolve contradictions in experimental data (e.g., unexpected byproducts or inconsistent yields)?
- Strategies :
- Theoretical Validation : Cross-reference observed results with computational predictions (e.g., DFT-calculated intermediates vs. LC-MS data) .
- Control Experiments : Isolate variables (e.g., test Boc stability under varying pH/temperature) to identify degradation pathways .
- Replication : Repeat trials with rigorous exclusion of moisture/oxygen (e.g., Schlenk techniques) to confirm reproducibility .
Q. What advanced techniques are suitable for studying this compound’s interactions in catalytic systems?
- Methods :
- X-ray Crystallography : Resolve 3D structures of metal complexes (e.g., with Cu²⁺ or Zn²⁺) to study coordination modes .
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps in catalytic cycles .
- Operando Spectroscopy : Combine XRD and IR during reactions to monitor active-site changes in real time .
Methodological Guidelines
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
